molecular formula C10H11NO4 B2493037 2-(2-Formyl-4-methoxyphenoxy)acetamide CAS No. 790247-22-2

2-(2-Formyl-4-methoxyphenoxy)acetamide

Cat. No.: B2493037
CAS No.: 790247-22-2
M. Wt: 209.201
InChI Key: QXABVGMIOPQAJT-UHFFFAOYSA-N
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Description

2-(2-Formyl-4-methoxyphenoxy)acetamide is a high-value chemical intermediate designed for advanced pharmaceutical research and drug discovery. Its structure, featuring a phenoxyacetamide backbone with formyl and methoxy substituents, makes it a versatile synthon for constructing complex bioactive molecules. This compound is a critical precursor in the synthesis of novel compounds integrating thiazolidine-2,4-dione and acridine moieties, which are being investigated for their potent antiproliferative activity against various cancer cell lines, including HCT116 and HeLa . The formyl group is essential for further structural elaboration through reactions such as Knoevenagel condensation, enabling the development of targeted therapeutic agents . Research also highlights the application of this core structure in developing potent α-glucosidase inhibitors for managing type 2 diabetes . Furthermore, derivatives based on similar vanillin-based scaffolds show promise as dual-target inhibitors for acetylcholinesterase and butyrylcholinesterase, representing a potential therapeutic strategy for neurodegenerative conditions like Alzheimer's disease

Properties

IUPAC Name

2-(2-formyl-4-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-8-2-3-9(7(4-8)5-12)15-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXABVGMIOPQAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetamide typically involves the reaction of 2-formyl-4-methoxyphenol with chloroacetic acid in the presence of a base, followed by the reaction with ammonia or an amine to form the amide. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 2-(2-Formyl-4-methoxyphenoxy)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-Carboxy-4-methoxyphenoxy)acetamide.

    Reduction: 2-(2-Hydroxymethyl-4-methoxyphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Formyl-4-methoxyphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Formyl-4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Structural Features :

  • Phenoxy ring: 2-formyl and 4-methoxy substituents.
  • Acetamide linkage: Connects the phenoxy ring to an N-substituted aromatic group (e.g., 2-methylphenyl in ).
  • C₁₇H₁₇NO₅ in related analogs). Clarification is needed, but the most plausible formula for the base structure is C₁₇H₁₇NO₅ when accounting for substituents .

Condensation reactions : Use of sodium iodide (NaI) and chlorotrimethylsilane (TMS-Cl) in acetonitrile to introduce substituents (e.g., Scheme 5 in ).

Reductive amination: Zinc powder and HCl in ethanol for nitro-to-amine conversions ().

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name (CAS) Phenoxy Substituents Acetamide N-Substituent Molecular Formula Molecular Weight Key Differences/Effects References
2-(2-Formyl-4-methoxyphenoxy)acetamide 2-formyl, 4-methoxy 2-methylphenyl C₁₇H₁₇NO₅* 290.75 Baseline compound; formyl enhances electrophilicity, methoxy increases lipophilicity.
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (247592-74-1) 4-formyl, 2-methoxy 4-nitrophenyl C₁₇H₁₄N₂O₆ 342.31 Nitro group introduces strong electron-withdrawing effects, potentially improving binding to electron-rich targets (e.g., enzymes).
2-(2-Bromo-4-methylphenoxy)acetamide (102066-01-3) 2-bromo, 4-methyl H (unsubstituted) C₉H₁₀BrNO₂ 260.09 Bromo substituent increases molecular weight and steric bulk; methyl enhances lipophilicity. Lacks aromatic N-substituent, reducing target specificity.
2-(4-Acetylphenoxy)-N-(2-methylphenyl)acetamide (17172-81-5) 4-acetyl 2-methylphenyl C₁₇H₁₇NO₃ 283.32 Acetyl group (electron-withdrawing) replaces formyl, altering electronic properties and possibly reducing reactivity in condensation reactions.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 3-methoxy (benzothiazole) Trifluoromethylbenzothiazole C₁₆H₁₂F₃N₂O₂S 365.34 Benzothiazole moiety enhances planarity and π-π stacking potential; trifluoromethyl improves metabolic stability.
2-(4-{[(2-Fluorophenyl)amino]methyl}phenoxy)acetamide 4-[(2-fluorophenyl)aminomethyl] H (unsubstituted) C₁₅H₁₅FN₂O₂ 274.29 Fluorine introduces electronegativity and hydrogen-bonding potential; aminomethyl group adds basicity, potentially improving solubility.

* Plausible formula based on structural analysis; discrepancies noted in .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Formyl-4-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with functionalization of the phenoxy backbone via nucleophilic substitution, followed by formyl group introduction using Vilsmeier-Haack or Duff formylation. Acetamide coupling can be achieved via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
  • Optimization : Use high-performance liquid chromatography (HPLC) to monitor intermediate purity. Adjust reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Catalysts like DMAP can accelerate acylation steps .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm formyl (δ ~9.8–10.2 ppm) and methoxy (δ ~3.8 ppm) groups. 2D NMR (COSY, HSQC) resolves aromatic coupling patterns .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry, particularly the orientation of the formyl and methoxy substituents .
  • Mass spectrometry (HRMS) : Validate molecular weight (C₁₀H₁₁NO₄; theoretical 209.07 g/mol) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the acetamide group) .
  • Use UV-Vis spectroscopy to monitor absorbance shifts indicative of formyl group oxidation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel chemical reactions?

  • Methodology :

  • Apply density functional theory (DFT) to model electron density distributions, identifying reactive sites (e.g., formyl group as an electrophile) .
  • Use reaction path search algorithms (e.g., GRRM) to simulate intermediates and transition states, guiding experimental design for cross-coupling or cycloaddition reactions .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology :

  • Orthogonal assays : Compare results from cytotoxicity (MTT assay), antimicrobial (MIC testing), and enzymatic inhibition (e.g., kinase assays) to differentiate off-target effects .
  • Metabolic profiling : Use LC-MS to identify metabolites that may interfere with activity measurements in cell-based assays .
  • Docking studies : Perform molecular docking (AutoDock Vina) to assess binding affinity discrepancies across protein targets (e.g., COX-2 vs. topoisomerase) .

Q. What advanced strategies elucidate structure-activity relationships (SAR) for derivatives?

  • Methodology :

  • Parallel synthesis : Generate a library of analogs (e.g., substituting methoxy with ethoxy or halogens) and evaluate bioactivity trends .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with observed activities (e.g., IC₅₀ values) .

Key Notes

  • Methodological Rigor : Emphasized reproducibility via peer-reviewed protocols (e.g., PubChem, crystallography databases) .
  • Advanced Tools : Integrated computational chemistry (DFT, docking) with experimental validation .

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